molecular formula C14H13ClN2O2 B11957592 6-Chloro-N-(2-ethoxyphenyl)nicotinamide CAS No. 853316-73-1

6-Chloro-N-(2-ethoxyphenyl)nicotinamide

Cat. No.: B11957592
CAS No.: 853316-73-1
M. Wt: 276.72 g/mol
InChI Key: IGVZBUVKRBTAPC-UHFFFAOYSA-N
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Description

6-Chloro-N-(2-ethoxyphenyl)nicotinamide is a chemical compound with the molecular formula C14H13ClN2O2 and a molecular weight of 276.725 g/mol This compound is part of the nicotinamide family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(2-ethoxyphenyl)nicotinamide typically involves the reaction of 6-chloronicotinic acid with 2-ethoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(2-ethoxyphenyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile introduced .

Scientific Research Applications

6-Chloro-N-(2-ethoxyphenyl)nicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-N-(2-ethoxyphenyl)nicotinamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of bacterial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N-(2-ethoxyphenyl)nicotinamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable subject of study in various research fields .

Properties

CAS No.

853316-73-1

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

6-chloro-N-(2-ethoxyphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C14H13ClN2O2/c1-2-19-12-6-4-3-5-11(12)17-14(18)10-7-8-13(15)16-9-10/h3-9H,2H2,1H3,(H,17,18)

InChI Key

IGVZBUVKRBTAPC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)Cl

Origin of Product

United States

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